![molecular formula C11H14N4O3 B1345062 4-[(4-Methyl-2-nitrophenyl)azo]-morpholine CAS No. 883545-66-2](/img/structure/B1345062.png)
4-[(4-Methyl-2-nitrophenyl)azo]-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-Methyl-2-nitrophenyl)azo]-morpholine” is a chemical compound with the molecular formula C11H14N4O3 . It is also known as Pigment Yellow 1, with a molecular weight of 250.26 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(4-Methyl-2-nitrophenyl)azo]-morpholine” is based on structures generated from information available in databases . The exact structure is not available in the current resources.Physical And Chemical Properties Analysis
“4-[(4-Methyl-2-nitrophenyl)azo]-morpholine” has a molecular weight of 250.26 g/mol . Other physical and chemical properties are not well-documented in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis and reactivity of morpholine derivatives have been investigated extensively. For instance, the cycloaddition of organic azides with conjugated enamines, including morpholines, has been studied, leading to the formation of various triazoles and other nitrogen-containing heterocycles, which are important in medicinal chemistry and material science (Brunner, Maas, & Klärner, 2005).
Biological Screening and Cytotoxicity
- Research on the synthesis of novel indoline and morpholine derivatives has shown that these compounds possess cytotoxic effects on osteosarcoma and Human Embryonic Kidney cells, suggesting their potential as anticancer agents (Doan et al., 2016).
Electrochemical and Spectrophotometric Studies
- Azo-compounds derived from morpholine and their electrochemical behavior have been explored. Studies on these compounds provide insights into their potential applications in sensing, imaging, and as electronic materials (El-Attar, Ismail, & Ghoneim, 2012).
Anticonvulsant Properties
- The biotransformation of certain morpholine derivatives with anticonvulsive properties has been investigated, revealing the metabolic pathways and potential therapeutic applications of these compounds (Langner et al., 1993).
Chemical Kinetics and Mechanism Studies
- Studies on the kinetics and mechanism of reactions involving morpholine derivatives provide foundational knowledge that supports the development of synthetic methodologies and the understanding of reaction dynamics (Castro et al., 2014).
Optical Storage and Polymer Science
- The incorporation of azo-morpholine compounds into polymers has been explored for applications in reversible optical storage. These studies highlight the potential of azo polymers in data storage technologies (Meng et al., 1996).
Fluorescent Probes for Hypoxic Cells
- Novel fluorescent probes based on nitroimidazole and morpholine moieties have been developed for the selective detection of hypoxic cells, demonstrating the utility of these compounds in biomedical imaging and cancer research (Feng et al., 2016).
Propiedades
IUPAC Name |
(4-methyl-2-nitrophenyl)-morpholin-4-yldiazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-9-2-3-10(11(8-9)15(16)17)12-13-14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBAUIHFFQYHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NN2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649842 |
Source


|
| Record name | 4-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-2-nitrophenyl)azo]-morpholine | |
CAS RN |
883545-66-2 |
Source


|
| Record name | 4-[2-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

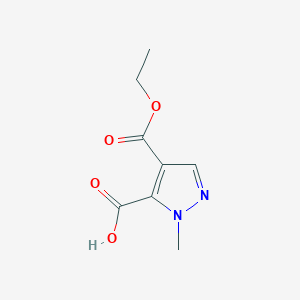
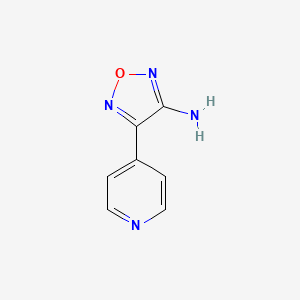
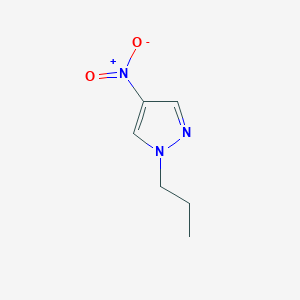
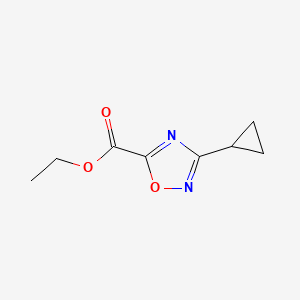
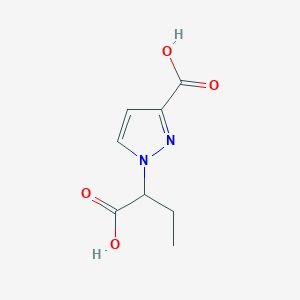
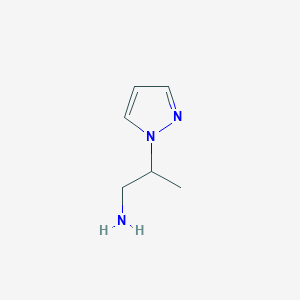
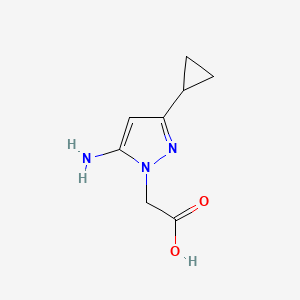
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)

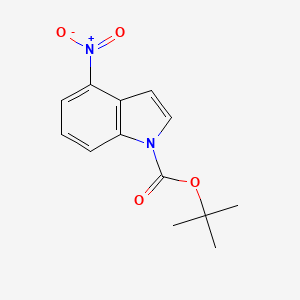

![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)
![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)
